1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1223573-25-8
VCID: VC0036420
InChI: InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-6-10(7-11)4-5-16(10,13)14/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCS2(=O)=O
Molecular Formula: C10H17NO4S
Molecular Weight: 247.309

1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester

CAS No.: 1223573-25-8

Cat. No.: VC0036420

Molecular Formula: C10H17NO4S

Molecular Weight: 247.309

* For research use only. Not for human or veterinary use.

1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester - 1223573-25-8

Specification

CAS No. 1223573-25-8
Molecular Formula C10H17NO4S
Molecular Weight 247.309
IUPAC Name tert-butyl 1,1-dioxo-1λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate
Standard InChI InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-6-10(7-11)4-5-16(10,13)14/h4-7H2,1-3H3
Standard InChI Key UPDSKGRMNPTITH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCS2(=O)=O

Introduction

Chemical Identity and Properties

Basic Information

1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester (CAS No. 1223573-25-8) is a spirocyclic compound containing both thietane dioxide and azetidine ring systems joined at a central spiro carbon atom. This unique arrangement contributes to its three-dimensional structure and reactivity profile, making it valuable in various synthetic applications .

Physicochemical Properties

The compound possesses specific physicochemical characteristics that influence its behavior in chemical reactions and its potential applications in chemical synthesis. Table 1 summarizes the key physical and chemical properties of the compound.

PropertyValue
CAS Registry Number1223573-25-8
Molecular FormulaC₁₀H₁₇NO₄S
Molecular Weight247.309 g/mol
IUPAC Nametert-butyl 1,1-dioxo-1λ⁶-thia-6-azaspiro[3.3]heptane-6-carboxylate
SMILES NotationO=C(N1CC2(C1)CCS2(=O)=O)OC(C)(C)C
Standard InChIInChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-6-10(7-11)4-5-16(10,13)14/h4-7H2,1-3H3
Standard InChIKeyUPDSKGRMNPTITH-UHFFFAOYSA-N
MDL NumberMFCD18839238
Physical StateSolid
Purity (Commercial Grade)NLT 98%

Table 1: Physicochemical properties of 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester

Structural Features

The compound features several noteworthy structural elements that contribute to its chemical behavior and synthetic utility:

  • A central spiro carbon atom connecting two heterocyclic ring systems

  • A four-membered thietane ring bearing two oxygen atoms on the sulfur (sulfone group)

  • A four-membered azetidine ring with nitrogen protected by a tert-butoxycarbonyl (Boc) group

  • Multiple potential reactive sites for selective chemical modifications

This unique spirocyclic architecture provides a rigid three-dimensional scaffold with specific spatial arrangements of functional groups. The strained ring systems contribute to distinct reactivity patterns that can be exploited in various synthetic transformations.

Synthesis Methodologies

Reaction Conditions and Yields

Various reaction conditions have been reported for transformations involving this compound, particularly in its use as a synthetic intermediate. Table 2 summarizes selected reaction conditions from available research data.

ReagentsSolvent SystemTemperature (°C)TimeYield (%)Application
N-ethyl-N,N-diisopropylamine; HATUN,N-dimethylformamide01h84%Coupling reaction for oxadiazole synthesis
Benzotriazol-1-ol; EDC; DIPEAN,N-dimethylformamideRoom temperature24hNot reportedAmide formation
Pyridine; N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloridePyridine20-2512hNot reportedCarbamoyl formation
Triethylamine; Ethyl chloroformateDichloromethane0 to room temperature2h + 3h86%Amide formation
KOHEthanol/Water20Overnight62%Hydrolysis reaction
T3P (50% in EtOAc); TriethylamineDMF/EtOAc201.5h50%Coupling reaction
Borane-dimethylsulfide complexTHF0 to 65Overnight100%Reduction reaction

Table 2: Selected reaction conditions involving 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester

Synthetic Applications

The carboxylic acid functionality of the compound makes it particularly suitable for coupling reactions with amines, alcohols, and other nucleophiles. These transformations are typically performed using standard coupling reagents such as HATU, EDC/HOBt, or T3P under basic conditions. The resulting derivatives have been incorporated into more complex molecular architectures for various applications, including potential pharmaceutical compounds .

Applications in Chemical Research

Role in Organic Synthesis

1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester serves as a valuable building block in organic synthesis, particularly for constructing complex molecules with spirocyclic structures. Its unique structural features provide a rigid scaffold that can be selectively modified to create diverse chemical entities. The presence of both a protected nitrogen (Boc group) and a sulfone functionality allows for selective transformations at different positions of the molecule .

Key synthetic applications include:

  • Incorporation into peptide-like structures through carboxylic acid coupling

  • Scaffold for constructing biologically active compounds

  • Component in diversity-oriented synthesis libraries

  • Precursor for spirocyclic amine derivatives after Boc deprotection

Agrochemical Applications

Beyond pharmaceutical applications, 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester has potential utility in agrochemical research. Its structural features make it a candidate building block for developing novel agrochemical agents, including potential pesticides, herbicides, or plant growth regulators. The unique spirocyclic structure may confer selective biological activity against agricultural pests while potentially minimizing effects on non-target organisms .

SupplierPackage SizePrice (USD)Purity
Aaron Chemicals100 mg$236.00Not specified
Aaron Chemicals250 mg$376.00Not specified
Aaron Chemicals500 mg$628.00Not specified
Aaron Chemicals1 g$941.00Not specified
MACKLIN250 mg$937.57Not specified
SynblockVariousNot specifiedNLT 98%
Other suppliersVariousVariable≥98%

Table 3: Commercial availability and pricing of 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester

The relatively high cost reflects the compound's specialized nature and complex synthesis. Pricing may vary based on quantity, purity specifications, and supplier policies.

Related Compounds

Structural Analogs

Several structurally related compounds share similar features with 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester. These analogs typically maintain the spirocyclic core structure while varying the heteroatom content or oxidation state. Table 4 presents selected structural analogs.

Compound NameCAS NumberKey Structural Difference
tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate1223573-41-8Oxygen replaces SO₂ group
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1181816-12-5Different ring connectivity with ketone functionality
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate(Not specified in search results)Different counter-ion (oxalate) and deprotected nitrogen
tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate1272412-70-0Non-oxidized sulfur in ring
tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide1291487-31-4Different placement of sulfone group

Table 4: Structural analogs of 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester

Synthetic Relationships

These related compounds often serve as synthetic intermediates or alternative building blocks in similar applications. The selection of a specific analog depends on the desired reactivity pattern and structural features needed for a particular application. For instance, the oxo-analog (CAS 1181816-12-5) offers a ketone functionality for further derivatization, while the oxa-analog (CAS 1223573-41-8) provides a different electronic environment around the spirocyclic center .

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